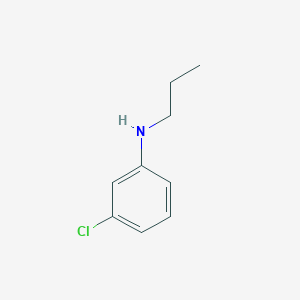

N-(3-chlorophenyl)-N-propylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(3-chlorophenyl)-N-propylamine or similar compounds typically involves the reaction of an amine with a suitable organic compound. For example, the synthesis of a related compound, N’-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide, involved the conversion of 3-chlorobenzoic acid .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antioxidant Properties : Compounds related to N-(3-chlorophenyl)-N-propylamine, such as 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, have been synthesized and their antibacterial and antioxidant activities studied. Some of these compounds exhibit high antibacterial activity, although they generally do not neutralize superoxide radicals (Arutyunyan et al., 2012).

Anticonvulsant Studies : N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally related to N-(3-chlorophenyl)-N-propylamine, have been prepared and tested in mice for anticonvulsant properties. These compounds were found to be effective in maximal electroshock and subcutaneous pentylene tetrazole seizure test models, indicating their potential use against generalized seizures (Idris et al., 2011).

Antifungal Activity : A series of N-substituted compounds related to N-(3-chlorophenyl)-N-propylamine showed antifungal activity against various plant pathogenic fungi. These findings suggest their potential in agricultural applications (Arnoldi et al., 2007).

Crystal Structure Analysis : Studies on compounds like N-phenyl-3-(p-chlorophenyl)-2-propenimine have been conducted to understand their crystal structures and charge delocalization, providing insights into their molecular properties (Childs et al., 1989).

Synthesis and Photocatalytic Activity : Research on nitrogen-doped TiO2 using different nitrogen dopants, including n-propylamine, revealed that these materials have significant visible light absorption ability and photocatalytic activity, useful in environmental applications (Ananpattarachai et al., 2009).

Safety and Hazards

As with any chemical compound, handling N-(3-chlorophenyl)-N-propylamine should be done with appropriate safety precautions. Although specific safety data for this compound is not available, related compounds such as 3-Chlorophenyl isocyanate are known to be hazardous. They are combustible, cause severe skin burns and eye damage, and may cause respiratory irritation and allergic skin reactions. Therefore, it is reasonable to assume that N-(3-chlorophenyl)-N-propylamine may have similar hazards and should be handled with care .

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of N-(3-chlorophenyl)-N-propylamine.

Biochemical Pathways

It’s possible that the compound affects multiple pathways, given its potential interaction with various receptors . The downstream effects of these interactions could include a range of biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Result of Action

Based on the potential biological activities of similar compounds , it’s plausible that the compound could have a range of effects at the molecular and cellular level, potentially altering cellular processes and functions.

Eigenschaften

IUPAC Name |

3-chloro-N-propylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAWLYFOEYNUKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N-propylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-6-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2412481.png)

![2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2412484.png)

![(3As,7aS)-2-(3-azidopropanoyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2412485.png)

![2-[(3S,3As,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-yl]acetic acid](/img/structure/B2412488.png)

![3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2412489.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2412495.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2412496.png)

![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2412497.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412501.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea](/img/structure/B2412504.png)